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7-Bromo-8-fluorochroman-4-amine
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Overview
Description
7-Bromo-8-fluorochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . This compound features a bromine atom at the 7th position, a fluorine atom at the 8th position, and an amine group at the 4th position on the chroman ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-fluorochroman-4-amine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8-fluorochroman-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group into a nitro group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
7-Bromo-8-fluorochroman-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-8-fluorochroman-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-8-chlorochroman-4-amine
- 7-Bromo-8-iodochroman-4-amine
- 7-Fluoro-8-chlorochroman-4-amine
Uniqueness
7-Bromo-8-fluorochroman-4-amine is unique due to the specific combination of bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
7-Bromo-8-fluorochroman-4-amine is a compound belonging to the chroman derivatives, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H8BrFN with a molecular weight of 246.08 g/mol. The compound features:
- Bromine atom at the 7th position
- Fluorine atom at the 8th position
- Amine group at the 4th position
This specific substitution pattern is crucial as it influences the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity, while the amine group facilitates hydrogen bonding and electrostatic interactions. These properties allow the compound to modulate signaling pathways and enzyme activities, making it a candidate for therapeutic applications.
Table 1: Comparative Structural Features
Compound Name | Structural Features | Unique Attributes |
---|---|---|
This compound | Bromine at position 7, Fluorine at 8 | High reactivity due to halogen presence |
7-Bromo-chroman | Lacks fluorine | Reduced biological activity |
8-Fluoro-chroman | Lacks bromine | Different binding characteristics |
7-Bromo-4-aminochroman | Different substitution pattern | Altered biological activity |
Biological Activity
Research has shown that this compound exhibits significant biological activities, particularly in cancer research. It has been investigated for its potential to inhibit various cancer cell lines, including:
- Adrenocortical Carcinoma
- Breast Cancer
- Colorectal Cancer
- Glioblastoma Multiforme
- Lung Cancer
Case Study: Inhibitory Effects on Tumor Growth
In a study conducted on mouse models, treatment with this compound resulted in a statistically significant reduction in tumor size compared to control groups (p < 0.05). The study utilized various assays to measure tumor growth inhibition and gene expression changes associated with cell cycle regulation.
Pharmacological Profile
The pharmacological profile of this compound indicates its potential as an anticancer agent due to its ability to:
- Induce apoptosis in cancer cells
- Inhibit cell proliferation
- Modulate signaling pathways related to tumor growth
Further research is required to elucidate the specific molecular targets involved in its action and to assess its overall pharmacological effects comprehensively.
Properties
Molecular Formula |
C9H9BrFNO |
---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
7-bromo-8-fluoro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9BrFNO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2 |
InChI Key |
IOBOGNXNVJDONG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2F)Br |
Origin of Product |
United States |
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